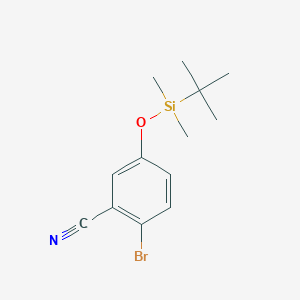
2-Bromo-5-((tert-butyldimethylsilyl)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a benzonitrile moiety. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the TBDMS group, which can be used to shield sensitive functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination. One common method includes:
Protection of Hydroxyl Group: The hydroxyl group of 5-hydroxybenzonitrile is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF).
Bromination: The protected compound is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to reveal the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using acetic acid.
Major Products Formed
Substitution: Formation of 2-azido-5-[(tert-butyldimethylsilyl)oxy]benzonitrile or 2-thio-5-[(tert-butyldimethylsilyl)oxy]benzonitrile.
Deprotection: Formation of 2-bromo-5-hydroxybenzonitrile.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action for 2-bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile primarily involves its reactivity as a brominated compound and the protective nature of the TBDMS group. The bromine atom can participate in nucleophilic substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-hydroxybenzonitrile: Lacks the TBDMS protective group, making it more reactive.
5-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzonitrile: Similar structure but with different positioning of the bromine atom.
Uniqueness
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzonitrile is unique due to the presence of both a bromine atom and a TBDMS protective group, allowing for selective reactions and protection of functional groups during synthesis.
Eigenschaften
Molekularformel |
C13H18BrNOSi |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H18BrNOSi/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8H,1-5H3 |
InChI-Schlüssel |
LYWCULQYTVISJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
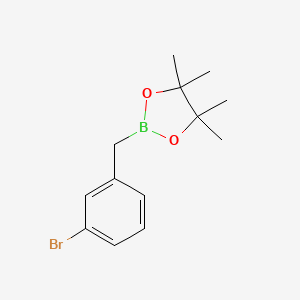
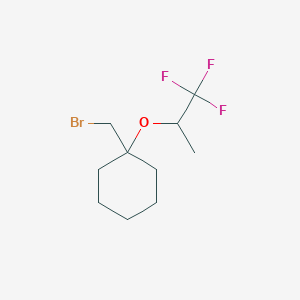

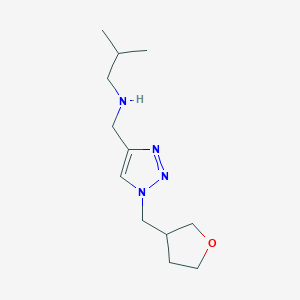
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
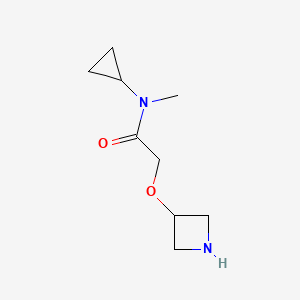



![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
